Ethyl furan-3-propionate

Description

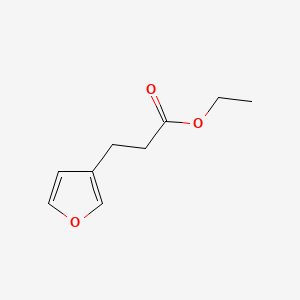

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(furan-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBZGBGWTZISIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=COC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205391 | |

| Record name | Ethyl furan-3-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56859-91-7 | |

| Record name | Ethyl 3-furanpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56859-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl furan-3-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056859917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl furan-3-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl furan-3-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Furan 2 Yl Propanoate and Analogous Furan Esters

Esterification Pathways for Furan-Substituted Propanoic Acids

A primary route to obtaining ethyl 3-(furan-2-yl)propanoate is through the esterification of 3-(furan-2-yl)propanoic acid. cymitquimica.com This process involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of a catalyst to form the corresponding ethyl ester.

Direct Esterification from Furanpropanoic Acid Precursors

Direct esterification is a fundamental and widely used method for producing ethyl 3-(furan-2-yl)propanoate. This reaction typically involves heating 3-(furan-2-yl)propanoic acid with ethanol under acidic conditions. One common approach involves the hydrogenation of 3-(2-furyl)acrylic acid, which is itself prepared by the condensation of furfural (B47365) with acetic anhydride (B1165640) and sodium acetate, followed by direct esterification of the resulting propanoic acid. chemicalbook.com

Another method involves the lipase-catalyzed esterification of 3-(furan-2-yl)propanoic acid. For instance, Pseudomonas cepacia lipase (B570770) (lipase PS) has been shown to effectively catalyze the esterification with various alcohols, including ethanol. researchgate.net This biocatalytic approach offers a greener alternative to traditional chemical methods, often proceeding under milder conditions and with high yields. researchgate.net In a comparative study, lipase PS-catalyzed esterification of 3-(furan-2-yl)propanoic acid in the ionic liquid [Bmim]Tf2N resulted in product yields ranging from 67-98%. researchgate.net

Catalytic Approaches in Ester Synthesis (e.g., DCC/DMAP, other acid catalysts)

To enhance the efficiency of esterification, particularly for sensitive or sterically hindered substrates, specific catalytic systems are employed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst, is a mild and effective method for synthesizing esters from carboxylic acids and alcohols. organic-chemistry.orgwikipedia.org This method is advantageous as it proceeds at room temperature and can provide high yields while minimizing the formation of byproducts. organic-chemistry.org The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl-transfer agent, reacting with the intermediate to form a reactive amide that readily reacts with the alcohol to produce the desired ester and dicyclohexylurea (DCU). wikipedia.orgorganic-chemistry.org The use of DMAP is crucial for efficient ester formation and suppresses the side reaction of rearrangement to an N-acylurea. wikipedia.orgorganic-chemistry.org

Other acid catalysts, such as strong Brønsted acids like triflic acid (TfOH) and Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃), are also utilized in the synthesis of furan-containing esters, particularly in reactions involving hydroarylation of furanpropenoic acid derivatives. nih.govresearchgate.net

Precursor Synthesis and Building Block Strategies

The synthesis of ethyl 3-(furan-2-yl)propanoate often relies on the preparation of key precursors and building blocks. These strategies involve creating the carbon skeleton of the target molecule before the final esterification step.

Synthesis of 3-(Furan-2-yl)propenoic Acid Derivatives

A common precursor for 3-(furan-2-yl)propanoic acid and its esters is 3-(furan-2-yl)propenoic acid (also known as furylacrylic acid). This α,β-unsaturated carboxylic acid serves as a versatile intermediate. One established method for its synthesis is the Knoevenagel condensation. Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like TfOH can lead to hydroarylation products, forming 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |

| 3-(Furan-2-yl)propenoic acid | Benzene (B151609) | AlCl₃ / rt | 3-(Furan-2-yl)-3-phenylpropanoic acid | 65 | nih.gov |

| 3-(Furan-2-yl)propenoic acid | Benzene | TfOH / 0°C | 3-(Furan-2-yl)-3-phenylpropanoic acid | 33 | mdpi.com |

| Methyl 3-(furan-2-yl)propenoate | Various arenes | TfOH / 0°C | Methyl 3-aryl-3-(furan-2-yl)propanoates | Good yields | nih.gov |

Condensation Reactions from Furan-2-carbaldehydes and Malonic Acid

The Knoevenagel condensation is a cornerstone reaction for synthesizing 3-(furan-2-yl)propenoic acid. wikipedia.orglscollege.ac.in This reaction involves the condensation of furan-2-carbaldehyde (furfural) with a compound containing an active methylene (B1212753) group, such as malonic acid. nih.govmdpi.com The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270). mdpi.commdpi.com The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, as in the case of malonic acid. wikipedia.orglscollege.ac.in This reaction proceeds through a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product, predominantly as the thermodynamically favored (E)-isomer. wikipedia.org

A general procedure involves stirring a mixture of the substituted furan-2-carbaldehyde and malonic acid in pyridine, followed by the dropwise addition of piperidine and heating. mdpi.com After the reaction, the mixture is poured into water and acidified to precipitate the 3-(furan-2-yl)propenoic acid product. mdpi.com

Advanced Synthetic Routes and Novel Transformations

Beyond the classical methods, advanced synthetic strategies and novel transformations are continually being developed for the synthesis of furan (B31954) esters. These routes often focus on improving efficiency, stereoselectivity, and the use of more sustainable reagents.

One area of development is the use of biocatalysis, as seen with the application of lipases in ionic liquids for esterification, which can offer high yields and operational stability. researchgate.net Another approach involves superelectrophilic activation using strong acids like TfOH to facilitate reactions such as the hydroarylation of furanpropenoic esters, leading to a variety of substituted furan derivatives. nih.govresearchgate.net

Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represents a significant advancement in synthetic efficiency. For instance, a process has been described for producing furan commodities from furfural via a Knoevenagel reaction, followed by de-esterification and decarboxylation in a one-pot process. google.com

Research into enantioselective synthetic routes is also crucial for producing specific stereoisomers of complex furan-containing molecules, which is particularly important in the synthesis of natural products and pharmaceuticals. yale.edu These advanced methods often employ sophisticated catalysts and reaction conditions to achieve high levels of control over the chemical transformation.

Hydroarylation Reactions Involving Furan Esters

Hydroarylation reactions represent a powerful and atom-economical approach for the formation of carbon-carbon bonds, and have been effectively employed in the synthesis of furan propanoate derivatives. rsc.org This strategy typically involves the addition of an aryl group and a hydrogen atom across a carbon-carbon double or triple bond.

A notable method involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes, activated by a Brønsted superacid such as triflic acid (TfOH). mdpi.comnih.govnih.gov This reaction leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.govnih.gov The mechanism is believed to proceed through the formation of highly reactive O,C-diprotonated forms of the starting furan acids or esters, which act as the electrophilic species in these transformations. nih.govnih.gov Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) have also been successfully used to catalyze these reactions. mdpi.comnih.gov For instance, the reaction of 3-(furan-2-yl)propenoic acid with benzene in the presence of AlCl₃ at room temperature for one hour yielded the desired 3-phenyl-3-(furan-2-yl)propanoic acid in 65% yield. nih.gov

The scope of this hydroarylation has been explored with various substituted arenes. For example, the reaction of methyl 3-(furan-2-yl)propenoate with toluene (B28343) in the presence of TfOH afforded methyl 3-(furan-2-yl)-3-(4-methylphenyl)propanoate in an 84% yield. mdpi.com These reactions demonstrate good to excellent yields, although the regioselectivity can be influenced by the nature of the arene and the reaction conditions. nih.gov

Table 1: Hydroarylation of 3-(Furan-2-yl)propenoic Acid and its Esters

| Starting Material | Arene | Catalyst | Product | Yield (%) | Reference |

| 3-(Furan-2-yl)propenoic acid | Benzene | AlCl₃ | 3-(Furan-2-yl)-3-phenylpropanoic acid | 65 | nih.gov |

| 3-(Furan-2-yl)propenoic acid | Benzene | AlBr₃ | 3-(Furan-2-yl)-3-phenylpropanoic acid | 52 | mdpi.com |

| 3-(Furan-2-yl)propenoic acid | Benzene | TfOH | 3-(Furan-2-yl)-3-phenylpropanoic acid | 33 | mdpi.com |

| Methyl 3-(furan-2-yl)propenoate | Toluene | TfOH | Methyl 3-(furan-2-yl)-3-(4-methylphenyl)propanoate | 84 | mdpi.com |

Ruthenium-catalyzed hydroarylation reactions have also emerged as a viable strategy for the synthesis of alkylated arenes. rsc.orgsnnu.edu.cn While direct application to ethyl furan-3-propionate synthesis from simpler precursors is less documented, the principles of directing group-assisted C-H activation are relevant. For instance, ketone-directed ortho-C-H activation has been shown to be effective in the hydroarylation of alkenes with (hetero)aryl ketones. snnu.edu.cn

Synthesis via Functionalized Furan Intermediates

The synthesis of ethyl 3-(furan-2-yl)propanoate and its analogs often proceeds through the use of pre-functionalized furan intermediates. This approach allows for the strategic introduction of the propionate (B1217596) side chain onto a furan ring that already possesses other desired substituents.

One common strategy begins with the condensation of furan-2-carbaldehydes with active methylene compounds like malonic acid. mdpi.comnih.gov This Knoevenagel-type condensation yields 3-(furan-2-yl)propenoic acids. For example, the reaction of furan-2-carbaldehyde with malonic acid in pyridine with a catalytic amount of piperidine, followed by heating, produces 3-(furan-2-yl)propenoic acid. mdpi.com This intermediate can then be esterified to the corresponding ethyl ester. Subsequent hydrogenation of the carbon-carbon double bond of the propenoate side chain yields the target ethyl 3-(furan-2-yl)propanoate. chemicalbook.com

Another approach involves the use of ethyl nitroacetate (B1208598). The condensation of furan-3-carbaldehyde with ethyl nitroacetate can lead to the formation of ethyl 3-(furan-3-yl)-2-nitropropanoate. beilstein-journals.org This nitro-functionalized intermediate offers a handle for further chemical transformations.

The direct esterification of furan-3-propionic acid with ethanol is also a straightforward method for the synthesis of this compound. ontosight.ai The precursor, furan-3-propionic acid, can be synthesized through various routes, including the reaction of furan with propanoic acid in the presence of a catalyst. ontosight.ai

Table 2: Synthesis of Furan Propanoates from Functionalized Intermediates

| Furan Precursor | Reagent(s) | Intermediate | Final Product | Reference |

| Furan-2-carbaldehyde | Malonic acid, piperidine | 3-(Furan-2-yl)propenoic acid | Ethyl 3-(furan-2-yl)propanoate (after esterification and hydrogenation) | chemicalbook.commdpi.com |

| Furan-3-carbaldehyde | Ethyl nitroacetate | Ethyl 3-(furan-3-yl)-2-nitropropanoate | - | beilstein-journals.org |

| Furan-3-propionic acid | Ethanol | - | This compound | ontosight.ai |

Multi-Step Synthesis Strategies for Furan-Containing Molecules

More complex furan-containing molecules, including those with a propionate or related side chain, are often assembled through multi-step synthetic sequences. These strategies provide the flexibility to construct highly functionalized and structurally diverse furan derivatives. nih.govresearchgate.net

One such strategy involves the construction of the furan ring itself as a key step. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary synthesis, from α-haloketones and β-dicarbonyl compounds, are classical and widely used methods for furan ring formation. rsc.org More modern approaches utilize transition metal-catalyzed cycloisomerization reactions. rsc.org

For instance, highly functionalized furans can be synthesized via cascade reactions of Morita–Baylis–Hillman and Rauhut–Currier adducts of nitroalkenes with active methylene compounds. rsc.org These reactions proceed through a sequence of transformations, such as Sₙ2' and intramolecular Michael additions, to build the furan ring with various substituents.

Another multi-component approach for the synthesis of functionalized furans involves the one-pot reaction of arylglyoxals, acetylacetone, and 2,6-dimethylphenol. nih.gov This method allows for the efficient assembly of complex furan structures. While not directly yielding ethyl 3-(furan-2-yl)propanoate, the principles of these multi-step strategies can be adapted to synthesize precursors that can be further elaborated to the desired ester. For example, a furan derivative with a suitable functional group at the 3-position could be converted to the propionate side chain through standard organic transformations.

The synthesis of furan-containing tetradentate heterocyclic compounds has also been reported through a multi-step pathway, highlighting the versatility of furan as a building block in medicinal chemistry. researchgate.net These complex syntheses often involve the sequential formation of different heterocyclic rings, with the furan moiety being introduced at a specific stage of the synthesis.

Chemical Reactivity and Derivatization of Ethyl 3 Furan 2 Yl Propanoate

Reactions at the Furan (B31954) Ring

The furan ring in ethyl 3-(furan-2-yl)propanoate is an electron-rich aromatic system, making it susceptible to various reactions that target this electron density.

The furan ring is significantly more reactive towards electrophiles than benzene (B151609). Electrophilic aromatic substitution on the furan nucleus of compounds structurally similar to ethyl 3-(furan-2-yl)propanoate has been studied. For instance, in the presence of a strong Brønsted acid like triflic acid (TfOH), 3-(furan-2-yl)propenoic acids and their esters can undergo hydroarylation with arenes. mdpi.com This reaction proceeds through the formation of a reactive electrophilic species, likely an O,C-diprotonated form of the furan derivative, which then attacks the arene. mdpi.com

While not a direct substitution on the furan ring of ethyl 3-(furan-2-yl)propanoate itself, this demonstrates the furan moiety's ability to participate in electrophilic reactions under superacidic conditions. mdpi.com The electron-donating nature of the furan substituent facilitates the protonation of the conjugated system, leading to the formation of highly reactive cationic intermediates. mdpi.com The regioselectivity of electrophilic attack on the furan ring generally favors the 2- and 5-positions due to the greater stabilization of the resulting cationic intermediate.

A study on the reactions of 3-(furan-2-yl)propenoic acid with various arenes in the presence of Brønsted or Lewis acids resulted in the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. researchgate.net The highest yields were achieved using AlCl₃ at room temperature. researchgate.net

Table 1: Hydroarylation of 3-(furan-2-yl)propenoic acid with Benzene under various acidic conditions

| Entry | Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | TfOH | 0 | 2 | 35 |

| 2 | H₂SO₄ | 20 | 24 | <5 |

| 3 | AlCl₃ | 0 | 1 | 45 |

| 4 | AlCl₃ | 20 | 1 | 65 |

| 5 | AlCl₃ | 20 | 4 | 47 |

| 6 | AlBr₃ | 20 | 1 | 60 |

Data sourced from a study on the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. researchgate.net

The furan ring can act as a diene in Diels-Alder reactions, a powerful tool for the construction of cyclic systems. While specific studies on the Diels-Alder reactions of ethyl 3-(furan-2-yl)propanoate are not extensively documented in the readily available literature, the general reactivity of furans in such cycloadditions is well-established. Furans typically react with electron-deficient dienophiles.

For example, intramolecular Diels-Alder reactions of furan derivatives have been utilized in the synthesis of complex polycyclic structures. grafiati.comanu.edu.au The stereochemical outcome of these reactions can often be controlled by substituents on the diene or dienophile. anu.edu.au The reaction of furans with highly reactive dienophiles like arynes can lead to the formation of oxabicyclic alkenes, which are versatile synthetic intermediates. scholaris.ca

The furan ring, despite its aromatic character, can undergo ring-opening reactions under certain conditions. For instance, acid-catalyzed hydrolysis of furan derivatives can lead to the formation of dicarbonyl compounds. Studies have mentioned the potential for acid-catalyzed intramolecular ring-opening reactions of compounds structurally related to ethyl 3-(furan-2-yl)propanoate. thieme-connect.com Furthermore, investigations into the metabolism of furan-containing compounds suggest that ring opening is a possible metabolic pathway. nih.gov

In some cases, the ring-opening of furan derivatives can be a key step in the synthesis of other heterocyclic systems. For example, a base-assisted ring-opening and subsequent ring-closing process of certain chromenones can lead to the formation of furan-3-yl-acetic acid derivatives.

Reactions at the Ester Group

The ethyl ester group of ethyl 3-(furan-2-yl)propanoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to characteristic reactions such as transesterification and hydrolysis.

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by an acid or a base, or by enzymes such as lipases.

A study on the transesterification of ethyl 3-(furan-2-yl)propanoate with various straight-chain alcohols (from propanol (B110389) to octanol) has been conducted using Pseudomonas cepacia lipase (B570770) (lipase PS) as a biocatalyst. researchgate.net The reactions were carried out in different ionic liquids and in hexane (B92381). The yields of the corresponding furan propanoate esters were compared, with the ionic liquid [Bmim]Tf₂N generally providing higher yields than hexane. researchgate.net

Table 2: Lipase-Catalyzed Transesterification of Ethyl 3-(furan-2-yl)propanoate with various alcohols

| Alcohol | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|

| 1-Propanol | [Bmim]Tf₂N | 72 | 45 |

| 1-Butanol | [Bmim]Tf₂N | 72 | 52 |

| 1-Pentanol | [Bmim]Tf₂N | 72 | 58 |

| 1-Hexanol | [Bmim]Tf₂N | 72 | 65 |

| 1-Heptanol | [Bmim]Tf₂N | 72 | 60 |

| 1-Octanol | [Bmim]Tf₂N | 72 | 55 |

| 1-Propanol | Hexane | 72 | 30 |

| 1-Butanol | Hexane | 72 | 38 |

Data adapted from a study on lipase-catalyzed reactions of furan derivatives. researchgate.net

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either an acid or a base. Acid-catalyzed hydrolysis is a reversible reaction that yields a carboxylic acid and an alcohol. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces an alcohol and the salt of the carboxylic acid. chemguide.co.ukmdpi.com The ester is typically heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemguide.co.uk To obtain the free carboxylic acid, the resulting carboxylate salt is then acidified in a separate step. chemguide.co.uk

Reduction Reactions of the Ester Moiety

The ester functionality of ethyl 3-(furan-2-yl)propanoate can be readily reduced to the corresponding primary alcohol, 3-(furan-2-yl)propan-1-ol. This transformation is a fundamental process for converting the ester into a versatile building block for further chemical synthesis. A common and effective method for this reduction is the use of strong reducing agents such as lithium aluminum hydride (LAH).

Detailed research findings indicate that the reduction of ethyl 3-(furan-2-yl)propanoate with lithium aluminum hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF) proceeds efficiently. rsc.org The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature, leading to a high yield of the desired alcohol. rsc.org This high-yielding conversion underscores the utility of this method for preparing 3-(furan-2-yl)propan-1-ol, which can serve as a precursor for more complex molecules. rsc.org

| Reactant | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 3-(furan-2-yl)propanoate | Lithium aluminum hydride (LAH) | Tetrahydrofuran (THF) | 3-(Furan-2-yl)propan-1-ol | 94% | rsc.org |

Reactions at the Propionate (B1217596) Side Chain

The propionate side chain of ethyl 3-(furan-2-yl)propanoate offers multiple sites for chemical modification, including the ester group itself and the adjacent alkyl chain.

Functionalization of the propionate side chain can be achieved through reactions of the ester group. One such fundamental reaction is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-(furan-2-yl)propanoic acid. This transformation is typically carried out using a base, such as lithium hydroxide (LiOH), in a mixture of water and an organic solvent like tetrahydrofuran (THF). ugent.be The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides or other esters. ugent.be

Another method for modifying the ester group is through transesterification. Lipase-catalyzed transesterification of ethyl 3-(furan-2-yl)propanoate with various straight-chain alcohols (from propanol to octanol) has been investigated. researchgate.net These enzymatic reactions, often performed in ionic liquids, allow for the exchange of the ethyl group of the ester with a different alkyl chain, yielding a range of 3-(furan-2-yl)propanoate esters. researchgate.net This biocatalytic approach offers a green alternative for diversifying the ester functionality. researchgate.net

The propionate side chain can also participate in carbon-carbon bond-forming reactions, enabling the extension and elaboration of the carbon skeleton. One notable example is the reaction of the enolate of ethyl 3-(furan-2-yl)propanoate with other carbonyl compounds.

In a specific application, the lithium enolate of tert-butyl acetate, generated using a strong base like n-butyllithium (n-BuLi) and diisopropylamine, reacts with ethyl 3-(furan-2-yl)propanoate. rsc.org This Claisen-type condensation results in the formation of a new carbon-carbon bond at the carbon alpha to the ester, yielding tert-butyl 5-(furan-2-yl)-3-oxopentanoate. rsc.org This reaction demonstrates the potential to build more complex carbon chains attached to the furan nucleus.

| Reactants | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl 3-(furan-2-yl)propanoate, tert-Butyl acetate | n-Butyllithium, Diisopropylamine | Tetrahydrofuran (THF) | tert-Butyl 5-(furan-2-yl)-3-oxopentanoate | rsc.org |

While not a direct reaction of the saturated propionate chain, it is relevant to note that the unsaturated analogue, ethyl 3-(furan-2-yl)propenoate, readily undergoes hydroarylation reactions across the carbon-carbon double bond with arenes in the presence of a superacid like triflic acid (TfOH). mdpi.com This leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are complex furan-substituted compounds. mdpi.com

Synthesis of Complex Furan-Substituted Derivatives

Ethyl 3-(furan-2-yl)propanoate serves as a valuable starting material for the synthesis of more complex molecules containing the furan moiety. These transformations often involve reactions of the furan ring itself, which can be activated for further chemical modification.

One innovative approach involves the photooxidation of ethyl 3-(furan-2-yl)propanoate. google.com Irradiation with a xenon lamp in an aqueous solution transforms the furan ring into a highly reactive intermediate. Subsequent reaction with nucleophiles, such as hydrazines, leads to the formation of complex heterocyclic adducts. For instance, reaction with methylhydrazine yields a pyridazinium cation adduct, while reaction with isonicotinic hydrazide produces a 2-pyrrolidinone (B116388) adduct. google.com These reactions provide a pathway to novel, highly functionalized heterocyclic systems.

Furthermore, the carboxylic acid derivative, 3-(furan-2-yl)propanoic acid, obtained from the hydrolysis of ethyl 3-(furan-2-yl)propanoate, has been utilized in the synthesis of complex biomolecular structures. ugent.be Specifically, it has been incorporated into peptide nucleic acid (PNA) sequences. ugent.be This involves attaching the furan moiety to the PNA backbone, demonstrating the utility of this compound in creating modified biopolymers for applications in biotechnology and diagnostics. ugent.be

The furan-propanoate scaffold is also found within more elaborate chemical structures. For example, various complex pyrroles, such as ethyl 3-(4-(furan-2-yl)-5-(4-methoxyphenyl)-2-phenyl-1H-pyrrol-3-yl)propanoate, have been synthesized, showcasing how the ethyl 3-(furan-2-yl)propanoate moiety can be a constituent part of larger, multi-ring heterocyclic systems. thieme-connect.com

Applications in Materials Science and Industrial Chemistry

Environmental Chemistry and Fate of Furan Esters

Atmospheric Oxidation Processes and Reactivity with Atmospheric Oxidants

Once in the atmosphere, furan (B31954) esters are subject to oxidation by key atmospheric oxidants, including hydroxyl radicals (OH), nitrate (B79036) radicals (NO3), and ozone (O3). acs.orgacs.org These reactions are crucial in determining the atmospheric lifetime of these compounds and their contribution to air quality degradation through the formation of ozone and secondary organic aerosols (SOA). acs.org

During the daytime, the primary removal pathway for furans in the atmosphere is their reaction with hydroxyl (OH) radicals. acs.org The reaction is typically initiated by the addition of the OH radical to the furan ring, primarily at the C2 or C5 positions, forming a chemically activated adduct. acs.org This adduct can then be stabilized or undergo ring-opening to form unsaturated 1,4-dicarbonyl compounds. acs.org The presence of substituents on the furan ring, such as the ethyl propionate (B1217596) group, influences the reaction kinetics. Studies on furan and its alkylated derivatives have shown a negative temperature dependence for these reactions, indicating that the addition mechanism is dominant under atmospheric conditions. whiterose.ac.uknih.gov

The reaction of furan with OH radicals is estimated to result in an atmospheric lifetime of approximately 3 hours, assuming a typical OH radical concentration. researchgate.net This rapid degradation highlights the significant role of OH radicals in the atmospheric processing of furan compounds. The products of these reactions, such as unsaturated dicarbonyls, can contribute to the formation of secondary organic aerosols. researchgate.net

Table 1: Rate Coefficients for the Reaction of Selected Furans with OH Radicals at Room Temperature

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|

| Furan | ~4 x 10⁻¹¹ acs.org | ~3 hours researchgate.net |

| 2-Methylfuran | Data not available in search results | Data not available in search results |

| 2,5-Dimethylfuran | Data not available in search results | Data not available in search results |

Atmospheric lifetime calculated assuming an average OH concentration of 1.6 x 10⁶ molecule cm⁻³. researchgate.net

During the nighttime, the reaction with nitrate (NO3) radicals becomes the dominant atmospheric removal pathway for furan compounds. acs.orgresearchgate.netcopernicus.org Similar to OH radicals, the reaction with NO3 radicals is believed to proceed mainly through addition to the aromatic ring, followed by ring-opening. researchgate.net The presence of furan compounds in biomass burning plumes, which can also have high concentrations of NO3, makes this a particularly important reaction in those environments. copernicus.org

For furan, the atmospheric lifetime with respect to reaction with NO3 is estimated to be around 18 minutes, assuming a typical nighttime NO3 concentration. researchgate.net This indicates a very rapid degradation process. The reaction of furans with NO3 radicals can lead to the formation of organic nitrates, which can partition into the aerosol phase and contribute to SOA formation. gatech.edu

Table 2: Rate Coefficients for the Reaction of Selected Furans with NO3 Radicals at Room Temperature

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|

| Furan | ~1.2 x 10⁻¹² acs.org | ~18 minutes researchgate.net |

| 2-Methylfuran | Data not available in search results | Data not available in search results |

| 3-Methylfuran | Data not available in search results | Data not available in search results |

| 2,5-Dimethylfuran | Data not available in search results | Data not available in search results |

Atmospheric lifetime calculated assuming an average NO3 concentration of 5 x 10⁸ molecule cm⁻³. researchgate.net

The reaction of furans with ozone (O3) also contributes to their atmospheric degradation, although it is generally a slower process compared to reactions with OH and NO3 radicals. acs.org The ozonolysis of furan can proceed through the formation of a mono-ozonide or a diozonide, leading to ring-opening and the formation of dicarbonyl compounds. researchgate.net For instance, the reaction of furan with ozone has been shown to produce glyoxal. researchgate.net

In aqueous environments, the ozonation of furans can lead to the formation of α,β-unsaturated dicarbonyl compounds. nih.gov The rate of reaction with ozone is dependent on the substituents on the furan ring. nih.gov

Table 3: Rate Coefficients for the Reaction of Selected Furans with Ozone (O3)

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Furan | ~2.4 x 10⁻¹⁸ acs.org |

Formation of Secondary Organic Aerosols (SOA) from Furanoids

The atmospheric oxidation of furanoids is a significant contributor to the formation of secondary organic aerosols (SOA), which can impact air quality and climate. acs.orgcopernicus.orgcopernicus.org SOA are formed when the low-volatility products of atmospheric oxidation reactions partition from the gas phase to the particle phase. copernicus.org

Studies on the photooxidation of furan have shown that SOA yields are influenced by factors such as the concentration of nitrogen oxides (NOx) and relative humidity (RH). copernicus.orgd-nb.info Higher NOx concentrations and higher relative humidity have been observed to increase SOA yields from furan photooxidation. copernicus.orgd-nb.info The increase in SOA yield with humidity may be due to higher OH concentrations and the enhanced condensation of carbonyl-rich products. gatech.educopernicus.org The oxidation of furans can generate high yields of carbonyl compounds which can undergo further reactions in the aqueous phase of aerosols, leading to oligomerization and increased SOA mass. gatech.edu

Biodegradation and Environmental Transformation Studies

Microorganisms, primarily Gram-negative aerobic bacteria, have been shown to degrade furanic compounds. nih.govresearchgate.netmdpi.com The initial steps in the biodegradation of furanic aldehydes often involve oxidation or reduction to the corresponding furanic acid or alcohol, which are generally less toxic. nih.govresearchgate.net For example, furfural (B47365) is typically oxidized to 2-furoic acid, which is then further metabolized. nih.govresearchgate.net It is plausible that the ester linkage in ethyl furan-3-propionate would be hydrolyzed by microbial esterases to form furan-3-propionic acid and ethanol (B145695), which could then be further metabolized.

Future Research Directions and Emerging Trends

Sustainable Synthesis and Green Chemistry Approaches in Furan (B31954) Ester Production

A primary focus of future research is the development of environmentally friendly and economically viable methods for producing furan esters. Green chemistry principles are central to this effort, emphasizing the use of renewable feedstocks, energy-efficient processes, and the reduction of hazardous waste. rsc.orgfrontiersin.org

Renewable Feedstocks: The synthesis of furan compounds traditionally starts from carbohydrates derived from non-food biomass, such as lignocellulose, agricultural residues, and forestry waste. researchgate.netgminsights.com Platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), derived from C5 and C6 sugars respectively, are key precursors. aimspress.comnih.gov Research is ongoing to optimize the conversion of diverse biomass sources into these furanic intermediates with high yield and selectivity, minimizing competition with food supplies. researchgate.netgminsights.com

Biocatalytic and Enzymatic Synthesis: A significant trend is the move towards biocatalysis to replace conventional chemical catalysts, which often require harsh reaction conditions and can generate toxic waste. frontiersin.org Enzymes, particularly lipases like Candida antarctica Lipase (B570770) B (CALB), are being extensively studied for the synthesis of furan-based polyesters and other esters. researchgate.netrsc.org Enzymatic polymerizations offer several advantages:

Mild Reaction Conditions: Lowering energy consumption and reducing the degradation of thermally sensitive furan rings. acs.org

High Selectivity: Reducing the formation of unwanted byproducts. researchgate.net

Sustainability: Enzymes are biodegradable and can often be immobilized and reused. acs.org

Research in this area aims to discover and engineer more robust enzymes with broader substrate specificity and higher thermal stability. researchgate.netrsc.org Solvent-free reaction systems and the use of greener solvents like ionic liquids are also being explored to further enhance the sustainability of these processes. researchgate.net

Key Green Chemistry Approaches in Furan Ester Synthesis

| Approach | Description | Key Advantages | Research Focus |

|---|---|---|---|

| Use of Renewable Feedstocks | Utilizing non-food biomass (e.g., agricultural residues, forestry waste) to produce furan precursors like furfural and HMF. gminsights.comnih.gov | Reduces reliance on fossil fuels, lowers carbon footprint, utilizes waste streams. cost.eufrontiersin.org | Optimizing conversion of diverse biomass, improving yields and selectivity. researchgate.net |

| Enzymatic Catalysis | Employing enzymes, such as lipases (e.g., Novozym 435), for esterification and polymerization reactions. rsc.orgresearchgate.net | Mild reaction conditions, high selectivity, reduced waste, biodegradability of catalysts. frontiersin.orgacs.org | Discovery of new enzymes, improving catalyst stability and reusability, developing solvent-free systems. researchgate.netacs.org |

| One-Pot Synthesis | Combining multiple reaction steps into a single process to reduce separation stages and solvent use. rsc.orgresearchgate.net | Increased efficiency, reduced energy consumption, lower operational costs. frontiersin.org | Developing multicatalytic systems that are compatible and efficient for sequential reactions. rsc.org |

Advanced Catalysis in Furan Ester Chemistry

Catalysis is at the heart of converting biomass into valuable furan derivatives. Future research is directed towards designing highly efficient, selective, and durable catalysts. While biocatalysts are a major focus, advancements in heterogeneous catalysis are also crucial for industrial-scale production.

Researchers are developing solid acid catalysts to replace corrosive and difficult-to-separate mineral acids like HCl and H₂SO₄ in the dehydration of sugars to HMF and furfural. nih.gov The focus is on creating catalysts with uniform active sites, high stability, and tailored properties to maximize the yield of desired furan intermediates. frontiersin.org Furthermore, multicatalytic one-pot routes are being designed to produce furan-based chemicals directly from renewable resources, streamlining the production process. rsc.org The development of catalysts for the selective hydrogenation, oxidation, and esterification of furan platform molecules is essential for creating a diverse range of furan esters and other valuable chemicals.

Development of Novel Furan-Based Materials

Furan esters and their derivatives are promising building blocks for a new generation of sustainable polymers and materials. rsc.org The rigid structure of the furan ring can impart excellent thermal and mechanical properties to polymers, making them potential bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.orgresearchgate.net

Polymers and Copolymers: Polyethylene furanoate (PEF), synthesized from 2,5-furandicarboxylic acid (FDCA), is a leading example of a furan-based polymer with superior barrier properties and thermal stability compared to PET. rsc.orgspecialchem.com Research is expanding to include a wide variety of furan-based polyesters, polyamides, and polycarbonates. acs.orgrsc.org Scientists are exploring how incorporating different diols and diacids can tailor the properties of these polymers for specific applications, from food packaging to automotive parts. gminsights.comrsc.org The enzymatic synthesis of these polymers is a key area of investigation to ensure a fully green production pipeline. researchgate.netacs.org

Thermosets and Composites: Furan-based resins have long been used in applications like foundry binders and composites due to their high thermal stability and chemical resistance. gminsights.comacs.org Future work involves developing new furan-based thermosetting resins and composites for high-performance applications. This includes creating novel dimethacrylate resins from furan dicarboxylic acids as potential substitutes for bisphenol A (BPA)-based materials. acs.org The stimuli-responsive nature of some furan compounds is also being exploited to create self-healing materials and shape-memory polymers. researchgate.net

Emerging Furan-Based Materials and Applications

| Material Type | Key Furan Monomer(s) | Potential Properties | Target Applications |

|---|---|---|---|

| Polyesters (e.g., PEF) | 2,5-Furandicarboxylic acid (FDCA), 2,5-Bis(hydroxymethyl)furan (BHMF) specialchem.comacs.org | High mechanical strength, excellent gas barrier properties, high thermal stability. rsc.orgrsc.org | Food and beverage packaging, bottles, films, textiles. rsc.orgspecialchem.com |

| Polyamides & Polyurethanes | FDCA, BHMF acs.orgacs.org | High performance, lightweight. gminsights.com | Automotive components, engineering plastics. gminsights.com |

| Thermosetting Resins | Furfuryl alcohol, Furan-based dimethacrylates acs.org | High thermal stability, chemical resistance. gminsights.comacs.org | Corrosion-resistant coatings, composites, foundry binders. gminsights.com |

| Smart Materials | Furan-maleimide monomers researchgate.net | Thermally reversible, self-healing capabilities. researchgate.net | Advanced coatings, reusable adhesives. |

Mechanistic Investigations of Complex Biochemical Pathways Involving Furan Esters

While the chemical synthesis of furan compounds is well-explored, their formation and degradation in biological systems are less understood. The synthesis of furanic compounds in nature is relatively rare. nih.gov Research is beginning to uncover the microbial biosynthesis and biodegradation pathways of these compounds, which is crucial for developing biotechnological production methods and understanding their environmental fate. researchgate.net

For example, studies have identified enzymes involved in the biosynthesis of furan-containing secondary metabolites in bacteria like Streptomyces coelicolor. nih.gov Other research has focused on deciphering the biosynthetic pathway of furan fatty acids in certain bacteria, identifying key intermediates and the responsible genes. nih.govglbrc.org These investigations provide a blueprint for harnessing microorganisms to produce valuable furan compounds. glbrc.org Similarly, identifying and characterizing microbes that can degrade furanic compounds is essential for developing bioremediation strategies. nih.gov

Environmental Impact Mitigation and Monitoring of Furan Derivatives

As the production and use of furan-based materials increase, it is imperative to understand and mitigate their potential environmental impact. While bio-based materials are often promoted as environmentally friendly, their entire life cycle, including end-of-life, must be considered. rsc.org

Monitoring and Detection: The term "furans" in an environmental context often refers to polychlorinated dibenzofurans, which are highly toxic and persistent pollutants typically formed during incineration. tidjma.tntidjma.tn It is important to distinguish these from the furan derivatives being developed for materials, which have a different chemical nature. dcceew.gov.au However, the release of any chemical into the environment requires robust monitoring. Research is focused on developing sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to detect and quantify trace levels of furan derivatives in air, water, and soil. nih.govcvrlabs.com Continuous, long-term monitoring near potential emission sources is crucial for ensuring environmental protection. researchgate.netepa.gov

Mitigation and Biodegradation: A key advantage of many bio-based polymers is their potential for biodegradability. researchgate.net Future research will heavily focus on assessing the biodegradability of new furan-based materials under various environmental conditions (e.g., industrial composting, marine environments). Understanding the microbial pathways for furan degradation is critical to this effort. nih.gov For furan derivatives that may be persistent, strategies for mitigation are necessary. This includes developing effective wastewater treatment technologies and remediation processes to prevent accumulation in the environment. tidjma.tn Furthermore, creating closed-loop recycling processes for furan-based plastics is a major goal to enhance their sustainability and contribute to a circular economy. cost.eursc.org

Q & A

Q. How should conflicting NMR or MS data for this compound derivatives be reported in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.